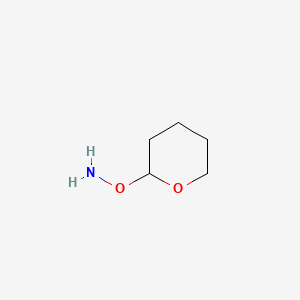

O-(Tetrahidro-2H-piran-2-il)hidroxilamina

Descripción general

Descripción

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . It has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .

Synthesis Analysis

OTX may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It can also be synthesized from 3,4-Dihydro-2H-pyran .Molecular Structure Analysis

The molecular formula of OTX is C5H11NO2 and its molecular weight is 117.15 . The InChI key is NLXXVSKHVGDQAT-UHFFFAOYSA-N .Chemical Reactions Analysis

OTX has been used as an oxidation reagent in the synthesis of a marine alkaloid . This alkaloid shows significant inhibitory activity against mycothiol S-conjugate amidase .Physical and Chemical Properties Analysis

OTX is a low melting solid with a melting point of 34-37 °C (lit.) and a boiling point of 81 °C/20 mmHg (lit.) . It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate) . The flash point is 82 °C (180 °F) .Aplicaciones Científicas De Investigación

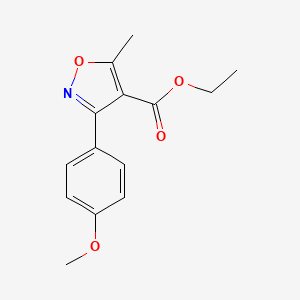

Síntesis de Inhibidores de HDAC

Este compuesto se utiliza en la síntesis de potenciales inhibidores de la histona desacetilasa (HDAC) . Los inhibidores de HDAC son una clase de compuestos que interfieren con la función de la histona desacetilasa, que puede estar involucrada en la progresión del cáncer y otras enfermedades.

Detección de Daño al ADN

Se ha informado que el acoplamiento de O-(Tetrahidro-2H-piran-2-il)hidroxilamina con electroforesis en gel alcalino mejora el proceso de detección de roturas de una sola hebra (SSB) en el ADN . Esta aplicación es crucial para comprender los mecanismos de daño y reparación del ADN.

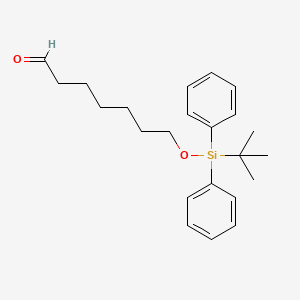

Síntesis de Alcaloides Marinos

El compuesto sirve como un reactivo de oximación en la síntesis de alcaloides marinos, que muestran una actividad inhibitoria significativa contra la miocotiol S-conjugado amidasa . Esta enzima participa en el proceso de desintoxicación en las bacterias, lo que la convierte en un objetivo para el desarrollo de antibióticos.

Tratamiento de Enfermedades Fibróticas e Inflamatorias

Se ha sugerido que This compound puede usarse para tratar enfermedades fibróticas e inflamatorias . El mecanismo por el cual ejerce este efecto podría estar relacionado con sus propiedades antiinflamatorias.

Estudios Bioquímicos

Por último, se utiliza en estudios bioquímicos para investigar interacciones enzima-sustrato, especialmente aquellas que involucran la formación de oxima, lo que puede proporcionar información sobre los mecanismos y funciones de las enzimas.

Cada aplicación mencionada anteriormente utiliza las propiedades químicas únicas de this compound para avanzar en la investigación científica en varios campos. Si necesita información más detallada sobre alguna aplicación específica o tiene más preguntas, ¡no dude en preguntar!

MilliporeSigma - this compound ChemicalBook - this compound Thomas Scientific - this compound

Mecanismo De Acción

Target of Action

It is known to be used in the synthesis of potential histone deacetylase (hdac) inhibitors , suggesting that HDAC could be a possible target.

Mode of Action

It is known to be an o-substituted hydroxylamine , which suggests that it may interact with its targets through the hydroxylamine group.

Biochemical Pathways

It is used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.

Result of Action

It is known to be used in the synthesis of potential hdac inhibitors , which are known to affect gene expression by modifying the acetylation state of histones.

Safety and Hazards

OTX is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes in case of contact .

Análisis Bioquímico

Biochemical Properties

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine plays a significant role in biochemical reactions, particularly in the detection of single-strand breaks in DNA. The compound interacts with DNA during alkaline gel electrophoresis, enhancing the detection process. Additionally, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is involved in the synthesis of potential histone deacetylase inhibitors, which are crucial in regulating gene expression and protein function .

Cellular Effects

The effects of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of histone deacetylase inhibitors can lead to changes in gene expression patterns, thereby impacting cellular activities such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with DNA during alkaline gel electrophoresis is a prime example of its molecular mechanism, where it enhances the detection of DNA damage by binding to single-strand breaks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine remains stable under specific conditions, but its degradation can lead to reduced efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced detection of DNA damage or improved synthesis of histone deacetylase inhibitors. At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s role in the synthesis of histone deacetylase inhibitors suggests its involvement in metabolic processes that regulate gene expression and protein function .

Transport and Distribution

Within cells and tissues, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function in biochemical assays .

Subcellular Localization

The subcellular localization of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its efficacy in biochemical reactions .

Propiedades

IUPAC Name |

O-(oxan-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXXVSKHVGDQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408719 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6723-30-4 | |

| Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

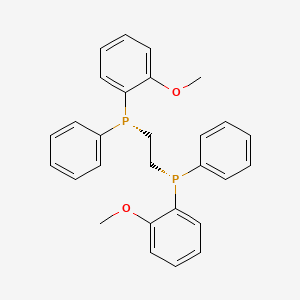

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) help in achieving more accurate single-strand break (SSB) detection compared to traditional alkaline-based assays?

A1: Traditional alkaline-based assays for detecting SSBs often generate false positives due to the cleavage of alkali-labile sites, which are misinterpreted as true SSBs. OTX mitigates this issue by specifically stabilizing apurinic/apyrimidinic (AP) sites in DNA. [] This stabilization prevents the artificial cleavage of AP sites during the alkaline denaturation step of the assay, allowing for a more accurate measurement of true SSBs. The research by April M. demonstrated this improved accuracy by using OTX in conjunction with alkaline gel electrophoresis (AGE) to analyze DNA damage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzaldehyde, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B1311974.png)